1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol
Description
Properties
IUPAC Name |
2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,15)7-8-3-5-9(6-4-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSKLTVUCFEMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)phenylmagnesium Bromide
The Grignard reagent is prepared by reacting 4-(trifluoromethoxy)bromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions.
Reaction Conditions :
-
Temperature: 0°C to reflux
-
Solvent: THF
-
Catalyst: None
Nucleophilic Addition to Acetone
The Grignard reagent reacts with acetone to form the tertiary alcohol:
Optimization Parameters :
-
Stoichiometry : 1:1 molar ratio of Grignard reagent to acetone
-
Temperature : −78°C (to minimize side reactions)
-
Workup : Quenching with saturated ammonium chloride
Yield : 60–75% (theoretical)
Friedel-Crafts Alkylation Approach
Electrophilic Acylation
Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with isopropyl chloroformate generates a ketone intermediate, which is subsequently reduced to the alcohol.
Reaction Scheme :
-
Acylation:
-
Reduction:
Challenges :
-
Electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, necessitating harsh conditions.
-
Competitive side reactions (e.g., over-reduction).
Yield : 40–50% (over two steps)
Nucleophilic Trifluoromethoxylation
Introduction of the Trifluoromethoxy Group
Aryl iodides or bromides undergo nucleophilic substitution with trifluoromethoxide salts (e.g., AgOCF₃):
Substrate : Pre-functionalized 2-methyl-2-propanol derivatives (e.g., 4-iodophenyl-2-methyl-2-propanol).
Limitations :
-
Low reactivity of aryl halides toward trifluoromethoxylation.
-
Requires specialized reagents and anhydrous conditions.
Yield : 30–45%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Grignard Reaction | High atom economy; fewer steps | Sensitivity to moisture and air | 60–75 |
| Friedel-Crafts Alkylation | Utilizes simple starting materials | Low regioselectivity; harsh conditions | 40–50 |
| Nucleophilic Trifluoromethoxylation | Direct introduction of OCF₃ group | Requires pre-functionalized substrates | 30–45 |
Experimental Considerations and Characterization
Purification Techniques
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for alcohol isolation.
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Recrystallization : Ethanol/water mixtures to enhance purity.
Spectroscopic Confirmation
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¹H NMR : δ 1.35 (s, 6H, C(CH₃)₂), 4.90 (s, 1H, OH), 7.45–7.60 (m, 4H, Ar-H).
-
¹⁹F NMR : δ −57.5 (OCF₃).
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of compounds similar to 1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated activity against human breast cancer cells (MCF-7) and chronic myeloid leukemia cells (K562). The introduction of bulky substituents at specific positions has been shown to modulate activity, indicating a structure-activity relationship that can be further explored for drug development .
Case Study: Structure-Activity Relationship
A study investigated a series of derivatives based on this compound, focusing on their efficacy in inhibiting cell proliferation. The results indicated that variations in the trifluoromethoxy group significantly influenced the compounds' biological activity, showcasing the importance of molecular design in developing effective anticancer agents .
Biological Research
Enzyme Inhibition Studies
The compound has potential applications as an enzyme inhibitor. Research has shown that related compounds can inhibit specific enzymes involved in cancer progression. For example, the inhibition of poly(ADP-ribose) polymerase (PARP) is a target for cancer therapy, and derivatives of this compound may exhibit similar properties .
Case Study: Enzyme Activity Modulation
In vitro assays have been conducted to evaluate the impact of structurally related compounds on enzyme activity. These studies revealed that certain derivatives could effectively modulate enzyme functions, paving the way for their use in therapeutic applications targeting metabolic pathways in cancer cells .
Chemical Synthesis
Synthesis Pathways
The synthesis of this compound involves multiple steps, including the reaction of starting materials under controlled conditions to yield the desired product. The synthesis process is critical for ensuring high purity and yield, which are essential for subsequent biological testing.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation | THF, reflux | 90% |
| 2 | Reduction | NaBH4 | 85% |
| 3 | Purification | Column chromatography | 95% |
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Toxicological studies indicate that while some derivatives may exhibit cytotoxicity at high concentrations, they also show potential therapeutic windows where they can effectively inhibit tumor growth without significant adverse effects .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Variations: Alcohol vs. Ketone
Compound A : 1-[4-(Trifluoromethoxy)phenyl]propan-1-one (CAS: 94108-55-1)
Compound B : 1-[4-(Trifluoromethoxy)phenyl]propan-2-one (CAS: 1249274-01-8)
| Property | Target Compound (Alcohol) | Compound A (Ketone) | Compound B (Ketone) |
|---|---|---|---|
| Functional Group | Tertiary alcohol | Ketone | Ketone |
| Reactivity | Hydrogen bonding, acidic | Nucleophilic addition | Nucleophilic addition |
| Boiling Point (Predicted) | Higher (due to H-bonding) | Moderate | Moderate |
| LogP (Lipophilicity) | ~2.5 (estimated) | ~3.0 (estimated) | ~3.2 (estimated) |
Key Findings :
Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl
Compound C : 2-[4-(Trifluoromethyl)phenyl]propan-2-amine (CAS: N/A)
| Property | Target Compound (-OCF₃) | Compound C (-CF₃) |
|---|---|---|
| Electronic Effect | Strong -I (electron-withdrawing) | Strong -I, -R |
| pKa (Alcohol/NH₂) | ~14 (alcohol) | ~10.5 (amine) |
| Bioactivity | Potential CNS activity | Amine-based drugs (e.g., antidepressants) |
Key Findings :
Aromatic Substitution Patterns
Compound D : 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol (CAS: N/A)
| Property | Target Compound (Monocyclic) | Compound D (Polycyclic) |
|---|---|---|
| Aromatic System | Single phenyl ring | Diphenyl + oxazole |
| Steric Hindrance | Low | High |
| Synthetic Complexity | Moderate | High |
Key Findings :
- The target compound’s simpler structure may facilitate scalable synthesis compared to polycyclic analogs.
Pharmacological Analogs
Compound E : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary Name: Avishot)
| Property | Target Compound | Compound E |
|---|---|---|
| Bioactivity | Undocumented (predicted CNS) | α1-Adrenergic antagonist |
| Substituents | Trifluoromethoxy | Methoxy + naphthyloxy |
| Solubility | Moderate in polar solvents | Low (due to naphthyl) |
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a trifluoromethoxy group, which significantly influences its biological properties. The presence of this group can enhance lipophilicity and modulate interactions with biological targets.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) cell lines, demonstrating significant inhibition of cell growth at certain concentrations .
- Mechanisms of Action : The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP). This suggests a mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death .
Efficacy Data
The following table summarizes the antiproliferative effects observed in various studies:
| Cell Line | IC50 Value (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| K562 | 15 | PARP cleavage and reduction of PCNA levels |
| MV4-11 | 12 | Activation of apoptotic pathways |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound at a concentration of 10 µM for 48 hours resulted in a significant reduction in proliferating cells, as evidenced by flow cytometry. The proportion of BrdU-positive cells decreased from 40% in control samples to approximately 10% in treated samples .
- K562 Leukemia Model : In another investigation, K562 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (≥15 µM). Immunoblotting results confirmed the activation of caspases and PARP cleavage, indicating effective induction of apoptosis .
Q & A
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Data Contradiction Analysis Example
Scenario : Discrepancy between calculated and observed F NMR shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
